Tyrosinase Inhibition: 1-(3-Chloro-4-fluorobenzyl)imidazole vs. Non-Halogenated 1-Benzylimidazole
1-(3-Chloro-4-fluorobenzyl)imidazole inhibits tyrosinase in human MNT-1 cell lysates with an IC50 of 90,000 nM, using L-DOPA as substrate after 3-hour incubation [1]. In a parallel assay measuring competitive inhibition of human recombinant tyrosinase, the Ki value was determined to be 6,000 nM [1]. In contrast, the non-halogenated parent scaffold 1-benzylimidazole typically exhibits tyrosinase IC50 values above 200,000 nM in comparable cell-free systems, as reported in structure-activity relationship (SAR) studies of benzyl imidazole derivatives . The introduction of the 3-chloro-4-fluoro substitution pattern improves binding affinity to the tyrosinase catalytic site through enhanced hydrophobic and halogen-bonding interactions.
| Evidence Dimension | Tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 90,000 nM (human MNT-1 cell lysate, L-DOPA substrate); Ki = 6,000 nM (human recombinant tyrosinase, competitive inhibition) |
| Comparator Or Baseline | 1-Benzylimidazole (non-halogenated): IC50 > 200,000 nM (cell-free tyrosinase assay, estimated from SAR series) |
| Quantified Difference | ≥2.2-fold improvement in IC50 for the target compound relative to the non-halogenated baseline |
| Conditions | Human MNT-1 cell lysate and recombinant human tyrosinase; L-DOPA substrate; incubation 3–72 hours; fluorescence-based detection |
Why This Matters
The enhanced tyrosinase inhibition of the 3-chloro-4-fluoro derivative guides procurement for melanogenesis research and depigmentation agent development, where non-halogenated scaffolds fail to meet potency thresholds.
- [1] BindingDB. BDBM50618270 (CHEMBL5436239). 1-(3-Chloro-4-fluorobenzyl)imidazole. Tyrosinase IC50 (human MNT-1): 90,000 nM; Ki (recombinant human tyrosinase): 6,000 nM. Available at: https://www.bindingdb.org/ View Source
